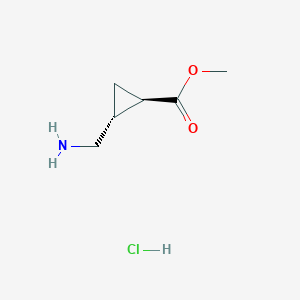
NeurotransGreen C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NeurotransGreen C5 is a water-soluble, lipophilic, potential-sensitive fluorescent RH probe. It is primarily used for monitoring synaptic activity at synapses and neuromuscular junctions. This compound is known for its ability to stain and identify actively firing neurons, making it a valuable tool in neuroscience research .
Métodos De Preparación
The synthesis of NeurotransGreen C5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, the general approach involves organic synthesis techniques that ensure the compound’s purity and functionality. Industrial production methods likely involve large-scale organic synthesis with stringent quality control measures to ensure consistency and reliability .
Análisis De Reacciones Químicas
NeurotransGreen C5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents under controlled conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
NeurotransGreen C5 has a wide range of scientific research applications, including:
Neuroscience Research: It is used to study neuronal activity, neurotransmitter release, and network activity in neuronal cultures. It helps in understanding the development and plasticity of neuronal circuits.
Drug Discovery: By monitoring changes in neuronal activity, this compound can be used to evaluate the effects of potential drugs on the nervous system.
Live-Cell Imaging: Unlike some other neuronal activity markers, this compound can be used in live cells without affecting their viability, allowing researchers to study neuronal activity over extended periods.
Mecanismo De Acción
NeurotransGreen C5 exerts its effects by accumulating in response to changes in calcium concentration within neurons. When neurons become active, calcium influx increases, leading to a higher concentration of this compound inside the neuron. This accumulation results in a brighter fluorescent signal, allowing researchers to monitor neuronal activity in real-time. The compound primarily targets neurons due to its response to calcium influx, minimizing interference from other cell types.
Comparación Con Compuestos Similares
NeurotransGreen C5 is unique in its ability to provide a high signal-to-noise ratio and its selectivity for neurons. Similar compounds include other potential-sensitive fluorescent probes used for monitoring synaptic activity, such as:
- NeurotransGreen C3
- NeurotransGreen C4
- NeurotransGreen C6
These compounds share similar properties but may differ in their specific applications, sensitivity, and selectivity. This compound stands out due to its high fluorescence signal and minimal background noise, making it easier to detect subtle changes in neuronal activity.
Propiedades
Número CAS |
303727-66-4 |
|---|---|
Fórmula molecular |
C32H53Br2N3 |
Peso molecular |
639.6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





